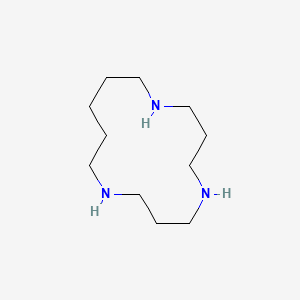

1,5,9-Triazacyclotetradecane

Description

Properties

CAS No. |

61205-26-3 |

|---|---|

Molecular Formula |

C11H25N3 |

Molecular Weight |

199.34 g/mol |

IUPAC Name |

1,5,9-triazacyclotetradecane |

InChI |

InChI=1S/C11H25N3/c1-2-6-12-8-4-10-14-11-5-9-13-7-3-1/h12-14H,1-11H2 |

InChI Key |

ZLVPFBFDQRIKTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCCCNCCCNCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Nitrogen Donors: 1,5,9-Triazacyclododecane provides three nitrogen donors, enabling tridentate coordination, while cyclen offers four nitrogen donors for tetradentate binding. This difference impacts metal complex geometry and catalytic site accessibility .

- Physical Form : The oily nature of 1,5,9-Triazacyclododecane contrasts with the solid forms of cyclen and DiBOC-TACD, influencing solubility and handling in synthetic applications .

Coordination Chemistry and Catalytic Activity

The zinc(II) complex of 1,5,9-Triazacyclododecane exhibits a unique coordination environment due to its tridentate binding, leaving additional sites on the metal center for substrate interaction. This structural feature is critical for its catalytic efficiency in ester hydrolysis, mimicking the active site of carbonic anhydrase . In contrast, cyclen’s tetradentate coordination often saturates the metal’s coordination sphere, limiting substrate access and reducing catalytic versatility .

Table 2: Catalytic Performance of Zinc-1,5,9-Triazacyclododecane Complex

| Substrate | Reaction Conditions | Rate Constant (k, s⁻¹) | Mechanism |

|---|---|---|---|

| Phenyl acetate | pH 7.4, aqueous | $2.5 \times 10^{-3}$ | Nucleophilic attack at coordinated ester |

Comparative kinetic data for cyclen-based complexes are absent in the provided evidence, but the tridentate design of 1,5,9-Triazacyclododecane likely offers superior catalytic flexibility.

Q & A

Q. What methodologies resolve spectral overlaps in characterizing this compound’s protonation states?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.